

# Ertiprotafib clinical trial results analysis

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## Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

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## Ertiprotafib Clinical Trial Summary

The table below consolidates key information about **Ertiprotafib**'s development status and properties.

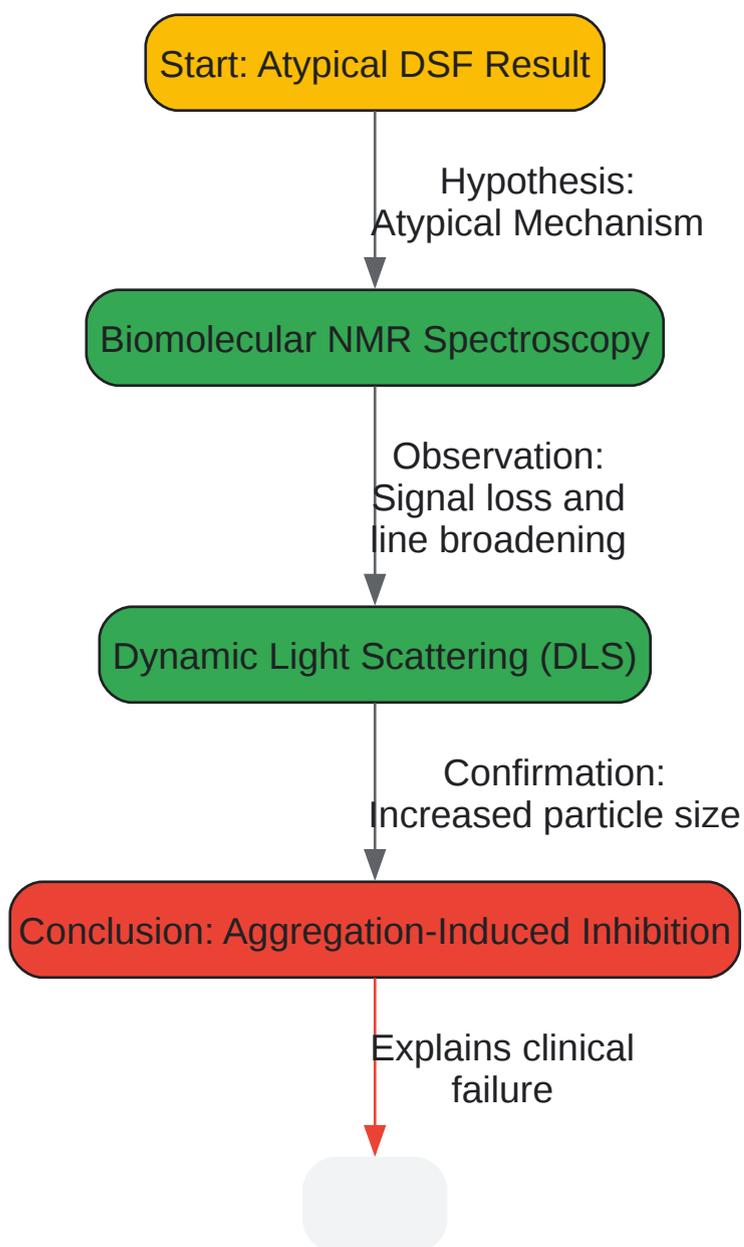
| Attribute                 | Details   |
|---------------------------|---|
| Investigated Condition    | Type 2 Diabetes Mellitus [1]  |
| Highest Trial Phase       | Phase II [2] [3] [1]  |
| Final Status              | <b>Discontinued</b> due to "insufficient clinical efficacy and dose-limiting adverse effects" [2] [3]   |
| Primary Molecular Targets | Protein Tyrosine Phosphatase 1B (PTP1B) and dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma agonist [1]                              |
| Mechanism of Action (MOA) | Originally assumed to be a PTP1B active-site or allosteric inhibitor; later found to induce <b>concentration-dependent aggregation of PTP1B</b> [2] [4] |

## Experimental Evidence and Key Protocols

The failure of **Ertiprotafib** was ultimately explained by unconventional mechanisms uncovered through detailed biophysical studies.

- **Biomolecular NMR Spectroscopy:** Researchers used this technique to characterize the interaction between **Ertiprotafib** and the PTP1B catalytic domain. They titrated **Ertiprotafib** into isotopically labeled PTP1B and monitored the sample using 2D [1H,15N] TROSY spectra. Instead of observing specific chemical shift perturbations indicative of a defined binding interaction, they saw **concentration-dependent line broadening and a loss of signal intensity**. This suggested the protein was transitioning into a non-native, aggregated state [2].
- **Differential Scanning Fluorimetry (DSF):** This assay, often used in drug screening, measures the thermal stability of a protein upon ligand binding. Most stabilizing drugs increase the protein's melting temperature ( $T_m$ ). **Ertiprotafib**, however, **reduced the melting temperature of PTP1B**, which was an early indicator of its atypical, destabilizing mechanism [2] [4].
- **Dynamic Light Scattering (DLS):** This technique was used to confirm the formation of protein aggregates directly. DLS measurements showed a shift in the hydrodynamic radius of PTP1B upon addition of **Ertiprotafib**, providing direct evidence of the **aggregation** inferred from the NMR data [2].

The following diagram illustrates the experimental workflow that elucidated this mechanism.



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## Scientific and Clinical Implications

The investigation into **Ertiprotafib**'s failure yielded critical insights for drug discovery.

- **Mechanism for Clinical Failure:** The tendency to induce aggregation provides a direct molecular explanation for the lack of efficacy and adverse effects seen in patients. Protein aggregation can lead to a loss of normal function and potentially trigger toxic pathways [2] [4].

- **A Cautionary Tale for Drug Screening:** This case highlights that compounds identified in DSF screens that **destabilize** their target require extra scrutiny. The authors of the study concluded that such "destabilizers" should be investigated for their precise molecular mechanism early in the development process to avoid costly late-stage failures [2].
- **Context of PTP1B Inhibitor Development:** **Ertiprotafib** was one of only two small-molecule PTP1B inhibitors to reach clinical trials at the time, underscoring the historical difficulty of targeting this enzyme. Its failure highlighted the challenges of developing active-site inhibitors for the highly conserved and charged PTP1B catalytic pocket and spurred interest in alternative strategies, such as allosteric inhibition [2] [3].

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## References

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